gamma-Truxilline

Catalog No.
S12570158
CAS No.
M.F
C38H46N2O8
M. Wt
658.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Truxilline

Product Name

gamma-Truxilline

IUPAC Name

bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,4-diphenylcyclobutane-1,3-dicarboxylate

Molecular Formula

C38H46N2O8

Molecular Weight

658.8 g/mol

InChI

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)34(30(33)22-13-9-6-10-14-22)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3

InChI Key

BUOSLGZEBFSUDD-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5CC6CCC(C5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC

Gamma-Truxilline is a natural alkaloid belonging to the truxilline family, which is derived from the photochemical dimerization of cinnamoylcocaine. It exhibits a complex structure characterized by a bicyclic framework, which includes a cyclobutane ring and various functional groups that contribute to its unique chemical properties. The compound is notable for its stereochemistry, which plays a crucial role in its biological activities and chemical reactivity.

, including:

  • Oxidation: This process can convert gamma-Truxilline into its corresponding oxides using common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents like lithium aluminum hydride can be employed to yield reduced forms of the compound.
  • Substitution: Gamma-Truxilline can participate in substitution reactions where different functional groups are introduced into its molecular structure using reagents like halogens or acids.

The specific outcomes of these reactions depend on the reagents and conditions employed during the reactions .

The synthesis of gamma-Truxilline typically involves the following methods:

  • Photochemical Dimerization: This method entails exposing cinnamoylcocaine to ultraviolet light, resulting in the formation of gamma-Truxilline along with other truxilline isomers. The reaction generally requires solvents such as chloroform or ethyl acetate to facilitate the process.
  • Extraction from Natural Sources: Gamma-Truxilline can also be isolated from plant sources where truxillines are naturally occurring, although this method is less common compared to synthetic routes .

Gamma-Truxilline has potential applications in various fields:

  • Pharmaceuticals: Its analgesic properties may lead to development as a pain management agent.
  • Research: The compound serves as a valuable model for studying tropane alkaloids and their derivatives in medicinal chemistry.
  • Analytical Chemistry: Due to its unique structural features, gamma-Truxilline can be utilized in analytical methods for detecting related compounds .

Research on gamma-Truxilline's interactions with other compounds is limited but suggests potential synergies with other alkaloids and pharmaceuticals. Studies focusing on its interaction with neurotransmitter systems could provide insights into its effects on pain perception and inflammation. Further investigation into its pharmacokinetics and toxicity profiles is essential for understanding its safety and efficacy in therapeutic applications .

Gamma-Truxilline is part of a broader family of truxillines, which includes several structurally related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
Alpha-TruxillineContains different stereochemistryExhibits distinct biological activities
Beta-TruxillineVaries in functional groupsDifferent reactivity profiles
Delta-TruxillineSimilar core structure but different substituentsUnique interactions with biological targets
Epsilon-TruxillineAltered stereochemistryPotentially different pharmacological effects
Omega-TruxillineVaries in ring sizeUnique synthesis pathways
Zeta-TruxillineDifferent functional group positioningDistinct chemical reactivity
Peri-TruxillineVariations in stereochemistryUnique roles in plant defense mechanisms
Epi-TruxillineSimilar core but distinct substituentsDifferent interaction profiles

Gamma-Truxilline's unique combination of structural features and biological activities distinguishes it from these similar compounds, making it a subject of interest for further research in medicinal chemistry .

XLogP3

4.6

Hydrogen Bond Acceptor Count

10

Exact Mass

658.32541643 g/mol

Monoisotopic Mass

658.32541643 g/mol

Heavy Atom Count

48

Dates

Modify: 2024-08-09

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